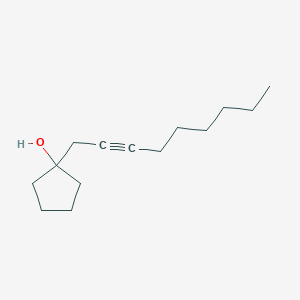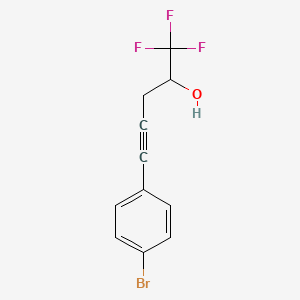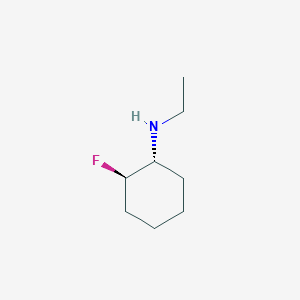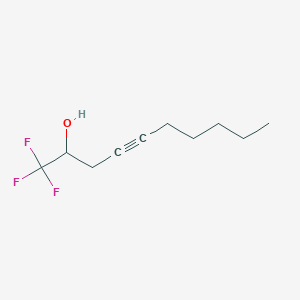
1,1,1-三氟癸-4-炔-2-醇
描述
1,1,1-Trifluorodec-4-yn-2-ol is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyl group, and an alkyne group within its molecular structure
科学研究应用
1,1,1-Trifluorodec-4-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorodec-4-yn-2-ol typically involves the introduction of trifluoromethyl and hydroxyl groups into an alkyne backbone. One common method involves the reaction of a suitable alkyne precursor with trifluoromethylating agents under controlled conditions. For example, trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .
Industrial Production Methods
Industrial production of 1,1,1-Trifluorodec-4-yn-2-ol may involve continuous synthesis methods to ensure efficiency and safety. Continuous reactors allow for the precise control of reaction conditions, minimizing the risk of side reactions and maximizing yield. The use of continuous extraction techniques further enhances the efficiency of the process .
化学反应分析
Types of Reactions
1,1,1-Trifluorodec-4-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alkenes or alkanes.
Substitution: Formation of trifluoromethyl-substituted amines or thiols.
作用机制
The mechanism of action of 1,1,1-Trifluorodec-4-yn-2-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Similar structure with a phenyl group instead of a decyl group.
1,1,1-Trifluoro-3-butyn-2-ol: Similar structure with a shorter alkyne chain.
Uniqueness
1,1,1-Trifluorodec-4-yn-2-ol is unique due to its longer alkyne chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it a valuable compound for specific applications where longer alkyne chains are desired .
属性
IUPAC Name |
1,1,1-trifluorodec-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h9,14H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFJEVMYMYBEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


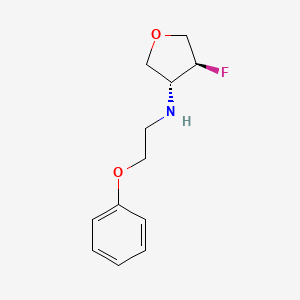
amine](/img/structure/B1531752.png)
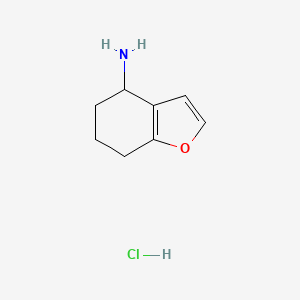
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
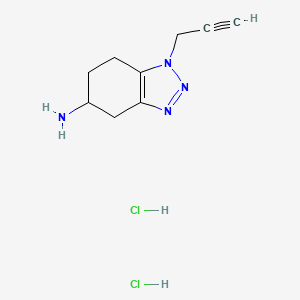
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
![(4Z)-4-[(oxan-4-yl)methylidene]azepane hydrochloride](/img/structure/B1531766.png)
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
